molecular formula C10H11BrO B7899536 4-Bromo-2-cyclopropyl-1-methoxybenzene

4-Bromo-2-cyclopropyl-1-methoxybenzene

Cat. No.: B7899536
M. Wt: 227.10 g/mol
InChI Key: FAQWTHNLZLHNBM-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-1-methoxybenzene is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-1-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-2-cyclopropyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-1-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom forms a bromonium ion, which then reacts with the aromatic ring to form a benzenonium intermediate. This intermediate undergoes deprotonation to yield the final substituted product .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoanisole: Similar structure but lacks the cyclopropyl group.

    4-Methoxybenzyl bromide: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.

    2-Bromo-1-cyclopropyl-4-methoxybenzene: Similar structure but with different substitution positions.

Uniqueness

4-Bromo-2-cyclopropyl-1-methoxybenzene is unique due to the presence of both a cyclopropyl group and a methoxy group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-bromo-2-cyclopropyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQWTHNLZLHNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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